(1-(Furan-2-ylmethyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H13NO It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Furan-2-ylmethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethylamine with furan-2-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce cyclopropylmethylamine derivatives.
Scientific Research Applications
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Furan-2-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring and cyclopropyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)furan: Similar structure but lacks the methanamine group.
Furan-2-ylmethylamine: Contains the furan and methanamine groups but lacks the cyclopropyl group.
Cyclopropylmethanamine: Contains the cyclopropyl and methanamine groups but lacks the furan ring.
Uniqueness
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine is unique due to the combination of the furan ring, cyclopropyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(1-(Furan-2-ylmethyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H13NO, characterized by a cyclopropyl group linked to a methanamine moiety and a furan ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, relevant research findings, and potential applications.
Chemical Structure and Properties
The structural configuration of this compound contributes to its distinct chemical properties. The presence of the furan ring enhances its reactivity and potential interactions with biological targets, while the cyclopropyl group may influence its binding affinity and pharmacological profile.
Research indicates that this compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor functions. The compound's ability to affect neurotransmitter systems positions it as a candidate for further pharmacological studies, particularly regarding neuroactive compounds.
Neuroactive Properties
The compound has shown promise in influencing neurotransmitter systems. Its structural features may enhance its interaction with receptors in the central nervous system, suggesting potential applications in treating neurological disorders.
Anticancer Potential
Preliminary studies indicate that derivatives of similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with analogous frameworks exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potential for development as anticancer agents .
Research Findings
Recent investigations have highlighted several key findings related to the biological activity of this compound:
Case Studies
- Neuroactive Compound Studies : Investigations into compounds with structural similarities have revealed their ability to bind to neurotransmitter receptors, which could be extrapolated to this compound. These studies emphasize the need for further exploration into its neuropharmacological effects.
- Anticancer Activity : A study on similar compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 and U-937 cells. The observed IC50 values ranged from 0.11 to 5.51 µM, suggesting that this compound could potentially exhibit comparable or enhanced activity .
Synthesis Methods
The synthesis of this compound typically involves the reaction between cyclopropylmethylamine and furan-2-carbaldehyde under mild conditions using solvents like ethanol or methanol. Continuous flow reactors may be employed for industrial production to optimize yield and purity.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[1-(furan-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7,10H2 |
InChI Key |
UKVFEBXARJRREE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.